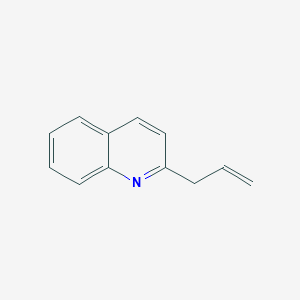

Quinoline, 2-(2-propenyl)-

Description

Significance and Role in Contemporary Organic Chemistry

The quinoline (B57606) scaffold is a fundamental building block in organic chemistry, found in numerous biologically active molecules and functional materials. numberanalytics.comiipseries.org The addition of an allyl group to this structure introduces a versatile functional handle, enhancing its utility in modern synthetic chemistry. The double bond of the allyl group and the nitrogen atom of the quinoline ring provide two reactive sites, allowing for a diverse range of chemical transformations.

In contemporary organic chemistry, 2-allylquinoline serves as a valuable precursor for synthesizing complex molecular architectures. numberanalytics.comresearchgate.net Its ability to participate in various reactions, including cyclizations and metal-catalyzed cross-coupling reactions, makes it a key intermediate in the development of novel compounds. numberanalytics.comresearchgate.net The strategic manipulation of the allyl group allows for the construction of new heterocyclic systems and the introduction of diverse substituents, which is crucial for tuning the properties of the final molecules. reachemchemicals.com

Recent research has highlighted the utility of 2-allylquinoline in the synthesis of 2-alkenylquinolines through reactions with α,β-unsaturated aldehydes, a process that can be performed with high regioselectivity and enantioselectivity. researchgate.net These 2-alkenylquinoline products are present in a variety of medicinally active compounds. rsc.org This underscores the importance of 2-allylquinoline as a starting material in the development of new synthetic methodologies and the construction of libraries of potential drug candidates.

Historical Context of Quinoline Chemistry and 2-Alkenylquinolines

The history of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. iipseries.orgnih.govwikipedia.org The name "quinoline" was later coined by Charles Gerhardt in 1842, derived from "quinine," a well-known antimalarial alkaloid that contains the quinoline structure. numberanalytics.com The development of synthetic methods, such as the Skraup synthesis in 1880 and the Friedländer synthesis in 1882, was a pivotal moment, enabling the laboratory preparation of quinoline and its derivatives. numberanalytics.comiipseries.orgnih.gov These early methods paved the way for extensive exploration of quinoline chemistry.

The study of 2-alkenylquinolines is a more recent extension of this field. researchgate.net Traditional methods for their synthesis often involved aldehyde condensation or multi-step reactions. researchgate.net Modern synthetic chemistry has focused on developing more efficient and environmentally friendly catalytic systems to produce these compounds. researchgate.net The development of metal-free reductive olefination of quinoline N-oxides represents a significant advance in the synthesis of 2-alkenylquinolines. nih.gov Furthermore, the direct alkenylation of 2-methylquinolines with aldehydes through organocatalysis offers an atom- and step-economical route to these valuable compounds. researchgate.net The ongoing research into the synthesis and application of 2-alkenylquinolines continues to be an active area, driven by their presence in biologically significant molecules. rsc.orgresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information about Quinoline, 2-(2-propenyl)- and related historical synthetic methods.

Table 1: Properties of Quinoline, 2-(2-propenyl)-

| Property | Value |

| Chemical Formula | C12H11N |

| Common Name | 2-Allylquinoline |

| Molecular Weight | 169.22 g/mol |

| Structure | A quinoline ring substituted with a 2-propenyl group at position 2. |

Table 2: Key Historical Syntheses of Quinolines

| Synthesis Name | Year | Description |

| Skraup Synthesis | 1880 | Reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). numberanalytics.comiipseries.org |

| Doebner-von Miller Synthesis | 1881 | Reaction of anilines with α,β-unsaturated carbonyl compounds. numberanalytics.comwikipedia.org |

| Friedländer Synthesis | 1882 | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.orgnih.gov |

| Combes Quinoline Synthesis | 1888 | Reaction of anilines with β-diketones. iipseries.orgwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h2-4,6-9H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGZWESJXYMAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Quinoline, 2 2 Propenyl and Its Analogs

Direct Synthesis Approaches to the Quinoline (B57606) Nucleus with 2-Propenyl Moiety

The direct formation of the quinoline ring system already bearing the 2-propenyl substituent offers an efficient route to the target molecule, avoiding post-synthesis modification of the quinoline core. Several classical and modern named reactions have been adapted for this purpose.

Friedländer Condensation Approaches for Quinoline Derivatives

The Friedländer annulation is a classical and widely utilized method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. jk-sci.comorganic-chemistry.orgnih.gov This reaction can be catalyzed by either acids or bases. jk-sci.comwikipedia.org For the synthesis of 2-(2-propenyl)quinoline, this would typically involve the reaction of a 2-aminobenzaldehyde (B1207257) or a related derivative with a ketone bearing an allyl group, such as allyl methyl ketone.

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone, followed by cyclization and dehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base between the amino group and the ketone, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org A variety of catalysts have been employed to promote this reaction, including traditional acids and bases, as well as more modern catalysts like iodine, Lewis acids, and solid-supported reagents. organic-chemistry.orgwikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Aminobenzaldehyde | Allyl methyl ketone | Acid or Base | Quinoline, 2-(2-propenyl)- |

| 2-Aminoacetophenone | Allyl aldehyde | Acid or Base | 4-Methyl-2-(2-propenyl)quinoline |

Claisen Rearrangement in Quinoline Synthesis

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgnumberanalytics.combyjus.com This pericyclic reaction is typically thermally induced and proceeds through a highly ordered, concerted mechanism. wikipedia.orgbyjus.com In the context of quinoline synthesis, a key strategy involves the O-allylation of a suitable quinoline precursor, such as a 4-hydroxy-2-methylquinoline (B36942), followed by a Claisen rearrangement to introduce the allyl group onto the quinoline ring system. researchgate.net

For instance, the O-allylation of 4-hydroxy-2-methylquinoline would yield 4-allyloxy-2-methylquinoline. Upon heating, this intermediate undergoes a Claisen rearrangement to produce 3-allyl-4-hydroxy-2-methylquinoline. researchgate.net While this specific example places the allyl group at the 3-position, variations in the starting materials and reaction conditions can be designed to afford 2-allylquinoline derivatives. The aromatic Claisen rearrangement is often followed by a tautomerization step to restore aromaticity. organic-chemistry.org

| Starting Material | Reagent | Intermediate | Product |

| 4-Hydroxy-2-methylquinoline | Allyl bromide | 4-Allyloxy-2-methylquinoline | 3-Allyl-4-hydroxy-2-methylquinoline |

| Allyl phenyl ether | Heat | Intermediate dienone | 2-Allylphenol |

Palladium-Catalyzed Cyclization and Carbonylation Reactions

Palladium catalysis has emerged as a versatile tool in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. rsc.org Several palladium-catalyzed strategies have been developed for the synthesis of quinolines. lookchemmall.comrsc.org One such approach involves the cyclization of 2-aminobenzyl alcohol with ketones, where a palladium-on-carbon (Pd/C) catalyst is used in the presence of a base like potassium hydroxide. lookchemmall.com To synthesize 2-(2-propenyl)quinoline analogs, an appropriate allyl-containing ketone would be utilized as the coupling partner.

Another powerful palladium-catalyzed method is the carbonylative cyclization of N-substituted o-iodoanilines with internal alkynes. acs.org This reaction introduces a carbonyl group and forms the quinoline ring in a single step. While not directly producing a 2-propenyl group, this methodology highlights the power of palladium catalysis in quinoline synthesis and could be adapted for the synthesis of related structures. Furthermore, palladium-catalyzed one-pot synthesis from 2-amino aromatic ketones and alkynes provides an alternative route to polysubstituted quinolines. rsc.org

| Reactants | Catalyst System | Product Type |

| 2-Aminobenzyl alcohol, Allyl methyl ketone | 5% Pd/C, KOH | 2-(2-propenyl)quinoline derivative |

| N-Substituted o-iodoaniline, Alkyne | Palladium or Rhodium catalyst | Quinolin-2(1H)-one |

| 2-Amino aromatic ketone, Alkyne | Palladium catalyst | Polysubstituted quinoline |

Copper-Catalyzed Cascade Cyclization and Dehydrogenative Coupling Strategies

Copper catalysis offers a cost-effective and environmentally friendly alternative to palladium for the synthesis of quinoline derivatives. organic-chemistry.org A notable copper-catalyzed method involves the intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to furnish 2-substituted quinolines. organic-chemistry.org This one-pot reaction proceeds under aerobic conditions and demonstrates high functional group tolerance.

Copper catalysts have also been employed in the synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals. rsc.org Furthermore, copper-catalyzed cascade reactions of 2-arylindoles with amines can lead to the formation of quinazolinones, showcasing the versatility of copper in heterocyclic synthesis. nih.govrsc.org While direct synthesis of 2-(2-propenyl)quinoline via these specific methods is not explicitly detailed, the broad substrate scope suggests potential adaptability. For example, a three-component reaction involving an aniline (B41778), an aldehyde, and an allyl-containing species under copper catalysis could potentially yield the desired product.

| Reactants | Catalyst System | Reaction Type | Product |

| Aryl aldehyde, Aniline, Acrylic acid | CuCl, I₂ | Decarboxylative cascade cyclization | 2-Arylquinoline |

| 2-Ethynylaniline, Glyoxal | Copper(I) | Tandem reaction | 2-Acylquinoline |

Nickel-Catalyzed Dehydrogenative Coupling and Hydrogen-Borrowing Strategies

Nickel catalysis provides another avenue for the synthesis of quinolines, often leveraging dehydrogenative coupling or hydrogen-borrowing mechanisms. rsc.orgbeilstein-journals.org These strategies are atom-economical and can utilize readily available starting materials. For instance, a nickel-catalyzed reaction can be employed for the synthesis of polysubstituted quinolines. rsc.org

In a typical hydrogen-borrowing scenario, an alcohol is temporarily oxidized to an aldehyde or ketone, which then participates in a condensation reaction, followed by reduction of the resulting intermediate by the borrowed hydrogen. This approach can be applied to the synthesis of quinolines from 2-aminobenzyl alcohols and ketones. The use of Raney nickel has been reported for reductions and alkylations, which could be incorporated into a multi-step synthesis of quinoline derivatives. organic-chemistry.org The development of photoredox nickel catalysis has further expanded the scope of these reactions, allowing for C-H functionalization under mild conditions. beilstein-journals.org

| Reactants | Catalyst System | Reaction Type | Product |

| 2-Aminobenzyl alcohol, Ketone | Nickel catalyst | Dehydrogenative Coupling/Hydrogen-Borrowing | Substituted Quinoline |

| Aryl Halide | NiCl₂(PPh₃)₂, Zn⁰ | Homocoupling | Biphenyl |

Transition-Metal-Free Oxidative Cyclocondensation Reactions

In a move towards more sustainable and cost-effective synthetic protocols, transition-metal-free methods for quinoline synthesis have gained significant attention. organic-chemistry.orgfrontiersin.orgnih.gov These reactions often rely on the use of common reagents and oxidants to achieve the desired transformations. One such strategy is the oxidative cycloisomerization of o-cinnamylanilines, mediated by potassium tert-butoxide (KOtBu) with dimethyl sulfoxide (B87167) (DMSO) serving as the oxidant at room temperature. organic-chemistry.org This method provides access to 2-aryl and 4-substituted quinolines in good yields.

Another transition-metal-free approach involves the oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.orgnih.gov This reaction, promoted by an acid such as p-toluenesulfonic acid (TsOH) and an oxidant like potassium persulfate (K₂S₂O₈), yields 3-substituted or 3,4-disubstituted quinolines. nih.gov The synthesis of quinolines from β-O-4 lignin (B12514952) model compounds has also been reported, highlighting the potential for using renewable resources in the future. nih.gov

| Reactants | Reagents/Conditions | Reaction Type | Product |

| o-Cinnamylaniline | KOtBu, DMSO | Oxidative cycloisomerization | 2-Aryl-4-substituted quinoline |

| N,N-Dimethyl enaminone, o-Aminobenzyl alcohol | TsOH, K₂S₂O₈, DMSO | Oxidative cyclocondensation | Substituted quinoline |

Synthesis of Quinoline, 2-(2-propenyl)- through Precursor Modification

The synthesis of 2-allylquinoline, also known as Quinoline, 2-(2-propenyl)-, can be achieved through various precursor modification strategies. These methods focus on introducing the allyl group onto a pre-existing quinoline scaffold, offering a versatile approach to this class of compounds.

The direct functionalization of the quinoline ring is a key strategy for installing a propenyl group. This often involves the activation of C-H bonds, a powerful tool in modern organic synthesis that allows for the direct formation of carbon-carbon bonds.

One notable method is the palladium-catalyzed aerobic oxidative annulation of allylbenzenes with anilines. This process demonstrates high functional group tolerance and atom economy, yielding functionalized 2-substituted quinolines in moderate to good yields. acs.org The reaction is believed to proceed through the oxidation of allylic C-H functionalization to form both C-C and C-N bonds in a single step. acs.org

Another approach involves the rhodium- or cobalt-catalyzed C8 allylation of quinoline N-oxides. mdpi.com By using allyl carbonates or allyl alcohols as the coupling partner, a variety of substituted quinoline N-oxides can be allylated at the C8 position with yields ranging from 30-89%. mdpi.com The choice of catalyst can also influence the final product; for instance, switching from a cobalt(III) to a rhodium(III) catalyst can lead to the formation of β-aryl ketones instead of the unsaturated allylated products. mdpi.com

Furthermore, the palladium-catalyzed C-H alkenylation and allylation of azine N-oxides using allyl acetates as coupling partners provides another route. mdpi.com Specifically, quinoline N-oxide can be C2-alkenylated in a 57% yield under optimized conditions. mdpi.com

The use of allylic precursors offers another strategic avenue for the synthesis of 2-allylquinoline and its analogs. A plausible mechanism for some of these transformations involves a tandem S N 2' type nucleophilic substitution followed by an aza-Cope rearrangement. researchgate.net This method has been shown to tolerate various alkyl substituents on 2-alkylpyridines, leading to allylation products in yields of 26–91%. researchgate.net

The reaction of 2-vinyl-anilines with certain reagents can also lead to the formation of quinoline derivatives. For example, a novel synthesis of 2-chloroquinolines from 2-vinylanilines has been reported. wikipedia.org

Sustainable and Green Chemistry Protocols for Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for synthesizing quinoline derivatives. acs.orgacs.orgnih.gov Traditional methods often suffer from drawbacks such as harsh reaction conditions, long reaction times, the use of hazardous solvents, and the generation of byproducts. acs.orgacs.orgnih.govnih.gov Green chemistry approaches aim to address these issues by utilizing alternative catalysts, solvents, and energy sources. ijpsjournal.comnih.gov

Key principles of green chemistry, such as catalysis and waste prevention, are central to these modern synthetic strategies. acs.org The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and recycled, thus minimizing waste. acs.org

Solvent-free synthesis is another important green approach, reducing waste and energy consumption while improving safety. ijpsjournal.com Microwave-assisted synthesis has also emerged as a powerful technique, often leading to faster reactions and higher yields. ijpsjournal.com

The use of nanocatalysts offers a promising alternative for the efficient and green synthesis of quinolines. acs.orgacs.orgnih.govnih.gov Nanocatalysts exhibit unique properties such as high surface area and porosity, which can lead to enhanced catalytic activity. nih.gov

Several types of nanocatalysts have been employed in quinoline synthesis, including those based on iron, copper, zinc, and tin. acs.org For instance, SnO2 nanoparticles have been shown to be a highly active, non-toxic, and inexpensive heterogeneous catalyst for the synthesis of quinoline derivatives from 2-aminobenzophenones and acetylenic esters. oiccpress.com This method offers advantages such as easy work-up, low catalyst loading, high product yields, and short reaction times. oiccpress.com

Another example is the use of a nanocatalyst composed of nanoscale particles for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives from pyruvic acid, 1-naphthylamine, and various benzaldehydes. nih.gov This solvent-free reaction proceeds in a short time with good yields. nih.gov Similarly, a nanocatalyst with a core-shell structure has been used for the one-pot condensation of 2-aminobenzophenones and ketones, providing good isolated yields of substituted quinolines. nih.gov

The table below summarizes various nanocatalyzed approaches for the synthesis of quinoline derivatives, highlighting the reaction conditions and yields.

| Catalyst | Starting Materials | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| SnO2 nanoparticles | 2-Aminobenzophenones, Acetylenic esters | Ethyl Acetate | Reflux | 1 h | High |

| Nanoscale particle catalyst | Pyruvic acid, 1-Naphthylamine, Benzaldehydes | Solvent-free | 80 | 30 min | Good |

| Core-shell nanocatalyst | 2-Aminobenzophenones, Ketones | Ethanol | 80 | - | Good |

| IRMOF-3/PSTA/Cu nanomaterial | Aniline derivatives, Benzaldehyde, Phenylacetylene | CH3CN | 80 | - | 85-96 |

| Fe3O4@Urea/HITh-SO3H MNPs | 2-Aminoaryl ketones, 1,3-Dicarbonyl compounds | Solvent-free | 90 | 15-60 min | 85-96 |

| ZnO/CNT | 2-Amino-5-chlorobenzaldehyde, Carbonyl compounds | Solvent-free | - | - | 24-99 |

Comprehensive Analysis of Chemical Reactivity and Reaction Mechanisms of Quinoline, 2 2 Propenyl

Reactivity of the Quinoline (B57606) Heterocycle

The reactivity of the quinoline ring in 2-allylquinoline is governed by the electronic properties of the bicyclic aromatic system, which consists of an electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring.

Electrophilic and Nucleophilic Reaction Sites

The quinoline nucleus possesses distinct sites for both electrophilic and nucleophilic attacks.

Electrophilic Substitution: The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution reactions occur preferentially on the electron-rich carbocyclic (benzene) ring. Under vigorous conditions, such as nitration with a mixture of fuming nitric and sulfuric acids, substitution occurs at the C-5 and C-8 positions. uop.edu.pk Sulfonation with fuming sulfuric acid at high temperatures also yields a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The primary sites for nucleophilic substitution are the C-2 and C-4 positions. uop.edu.pkquora.com Reactions with strong nucleophiles like organolithium reagents or sodamide typically result in substitution at the C-2 position. uop.edu.pkresearchgate.net If the C-2 position is blocked, the reaction may occur at the C-4 position. uop.edu.pkquora.com The reaction of quinoline with butyllithium, for instance, preferentially yields the 2-substituted product. quora.com This preference is attributed to the stability of the intermediate formed during the nucleophilic attack. quora.comquimicaorganica.org

Influence of Substitution on Quinoline Ring Reactivity

The presence of the 2-propenyl (allyl) group significantly influences the reactivity of the quinoline ring.

The allyl group, being an alkyl-type substituent, is generally considered electron-donating through an inductive effect. This effect would be expected to increase the electron density of the quinoline ring system, thereby activating it towards electrophilic substitution and deactivating it towards nucleophilic attack, particularly on the pyridine ring. However, the specific reactivity can be complex. For instance, studies on 8-allylquinoline (B13187187) have suggested that the allyl group may reduce the rate of electrophilic substitution. smolecule.com

In the context of 2-allylquinoline, the position of the substituent on the electron-deficient pyridine ring is crucial. The interaction of quinoline with allylmagnesium chloride leads to the formation of 2-allyl-1,2-dihydroquinoline, demonstrating the susceptibility of the C-2 position to nucleophilic attack even with the potential for side-chain reactions. researchgate.netresearchgate.net The subsequent oxidation of this dihydro-intermediate is a common method to synthesize 2-allylquinoline or its isomer, 2-propenylquinoline. researchgate.netresearchgate.net

Reactivity of the 2-Propenyl (Allyl) Side Chain

The allyl group attached to the quinoline ring at the C-2 position exhibits its own characteristic reactivity, including substitution reactions at the allylic carbon, transformations at the double bond, and oxidative processes.

Allylic Substitution Reactions

The allylic position of the 2-propenyl side chain is a key site for functionalization. A significant reaction is the highly regioselective and enantioselective organocatalytic γ-allylic alkylation. riosresearchgroup.comresearchgate.net In this reaction, 2-allylquinolines react with α,β-unsaturated aldehydes in the presence of a secondary amine catalyst to yield 2-alkenylquinolines. riosresearchgroup.comresearchgate.net This transformation proceeds with high regioselectivity, where the new carbon-carbon bond is formed at the γ-position of the allyl group. researchgate.net

Table 1: Organocatalytic γ-Allylic Alkylation of 2-Allylquinoline with α,β-Unsaturated Aldehydes researchgate.net The table below is interactive. You can sort and filter the data by clicking on the column headers.

| Entry | Aldehyde | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Cinnamaldehyde | (E)-5-phenyl-1-(quinolin-2-yl)pent-3-en-1-one | 95 | 99 |

| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | (E)-5-(4-nitrophenyl)-1-(quinolin-2-yl)pent-3-en-1-one | 91 | 99 |

| 3 | (E)-3-(4-Chlorophenyl)acrylaldehyde | (E)-5-(4-chlorophenyl)-1-(quinolin-2-yl)pent-3-en-1-one | 93 | 99 |

| 4 | Crotonaldehyde | (E)-1-(quinolin-2-yl)hex-3-en-1-one | 75 | 98 |

The proposed mechanism involves the formation of an enamine intermediate from the 2-allylquinoline and the amine catalyst, which then undergoes a Michael addition to the activated enal. researchgate.net

Oxidative Transformations of the Allylic Position

The allylic position is susceptible to oxidation. While direct allylic oxidation of 2-allylquinoline is not extensively detailed in the provided search results, related transformations provide insight. The oxidation of 2-allyl-1,2-dihydroquinoline using hot nitrobenzene (B124822) results in the formation of 2-propenylquinoline, which is an isomer of 2-allylquinoline, along with some 2-n-propylquinoline. researchgate.netresearchgate.net This indicates that under oxidative conditions, isomerization of the double bond to a more stable conjugated system can occur. General methods for allylic oxidation, such as using selenium dioxide or chromium-based reagents, could potentially be applied to oxidize the allylic CH₂ group to a carbonyl or hydroxyl group.

Electrophilic and Nucleophilic Addition Reactions to the Olefinic Bond

The carbon-carbon double bond in the 2-propenyl side chain can undergo addition reactions.

Electrophilic Addition: Alkenes readily undergo electrophilic addition reactions. chemistrysteps.com In the case of 2-allylquinoline, the double bond can react with electrophiles such as hydrogen halides (HX) or halogens (X₂). Following Markovnikov's rule, the addition of HX would be expected to place the hydrogen on the terminal carbon (C-3' of the propenyl chain) and the halide on the more substituted carbon (C-2' of the propenyl chain), proceeding through a carbocation intermediate. chemistrysteps.com The stability of this intermediate can sometimes lead to rearrangements. masterorganicchemistry.com

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bond can be facilitated by the presence of activating groups. In the context of the organocatalytic γ-allylic alkylation discussed previously, the reaction mechanism involves the nucleophilic attack of an enamine derived from the 2-allylquinoline onto an electrophilically activated α,β-unsaturated aldehyde. researchgate.net This highlights the ability of the allyl group, when suitably activated, to act as a nucleophile.

Cyclization and Annulation Chemistry

The dual reactivity of the quinoline ring and the propenyl side chain facilitates a variety of cyclization and annulation reactions, leading to the formation of polycyclic heteroaromatic systems.

Intramolecular cyclization of 2-(2-propenyl)quinoline derivatives is a powerful strategy for constructing fused heterocyclic systems. In one example, the reaction of 5,8-quinolinedione (B78156) with a substituted 2-(2-propenyl)phenyl derivative initially forms an addition product, which subsequently undergoes an intramolecular cyclization to yield a novel, fluorescent benz[a]anthracene-type structure. oup.comoup.com Another related strategy involves the electrophile-induced cyclization of 1-azido-2-(2-propynyl)benzene, a close structural analog, which smoothly cyclizes to form substituted quinolines. organic-chemistry.org Similarly, 3-(2-chloroprop-2-en-1-yl)-2-methylquinoline-4-thiol undergoes intramolecular cyclization and aromatization to yield thieno[2,3-b]quinolines. molaid.com These examples highlight how the propenyl group, or a related unsaturated moiety, can act as the key component in an intramolecular ring-closing event to build more complex, fused quinoline systems.

Cascade or tandem reactions involving 2-(2-propenyl)quinoline or its precursors offer an efficient pathway to complex molecules in a single pot. A notable example is the tandem nucleophilic substitution/aza-Cope rearrangement observed in the reaction of 2-alkylazaarenes with MBH carbonates, which provides a direct method for allylic functionalization. beilstein-journals.org Other cascade reactions in quinoline synthesis, while not starting from 2-allylquinoline itself, illustrate the principles. For instance, Rh(III)-catalyzed cascade reactions of N-aryl amidines with two molecules of a CF₃-ynone involve a sequence of aryl alkenylation, alkenyl alkynylation, and intramolecular condensation to build functionalized quinolines. rsc.org These processes, defined by multiple bond-forming events occurring sequentially without isolating intermediates, are highly efficient for constructing polycyclic and highly substituted quinoline frameworks. lookchem.com

[4+2]-Cycloaddition Reactions

Quinoline, 2-(2-propenyl)-, also known as 2-allylquinoline, can participate in [4+2]-cycloaddition reactions, a class of concerted reactions involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile) to form a six-membered ring. researchgate.net In the context of 2-allylquinoline, the quinoline ring itself can act as a latent diene. These reactions are a powerful tool for converting flat aromatic structures into more complex, three-dimensional molecules. nih.gov

The inherent aromaticity of the quinoline ring system presents a significant energy barrier, making it less reactive in cycloaddition reactions compared to non-aromatic dienes. nih.gov However, these reactions can be facilitated under specific conditions, such as photochemical activation or with highly reactive dienophiles. nih.gov For instance, energy transfer-mediated, highly regio- and diastereoselective intermolecular [4+2] dearomative cycloaddition reactions of quinolines with various alkenes have been reported. nih.gov These methods can bypass the typical reactivity and selectivity challenges, yielding bridged polycyclic structures that are otherwise difficult to synthesize. nih.gov

Catalytic Transformations

The reactivity of the allyl group in Quinoline, 2-(2-propenyl)- makes it a versatile substrate for various catalytic transformations, enabling the introduction of new functional groups and the construction of complex molecular architectures.

Transition metal catalysis provides a powerful platform for the functionalization of 2-allylquinoline. mdpi.com Palladium-based catalysts are particularly prominent in this area. For example, palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost allylation, can be employed to construct new carbon-carbon bonds at the allylic position. mdpi.com These reactions typically involve the formation of a π-allyl palladium intermediate, which then reacts with a nucleophile.

Iron-catalyzed reactions have also been developed for the chelation-induced remote C-H functionalization of quinolines, demonstrating the versatility of transition metals in activating otherwise inert bonds. sci-hub.se Rhodium catalysts have been used for the mild acylation of C(sp³)–H bonds in related 8-methylquinolines, suggesting potential applicability to the allylic C-H bonds of 2-allylquinoline. acs.org Mechanistic studies of these transition metal-catalyzed reactions are essential for understanding and optimizing reaction efficiency and selectivity. nih.gov

A variety of transition metals, including rhodium, ruthenium, copper, and iron, have been shown to catalyze the diazidation of alkenes, a process that could potentially be applied to the allyl group of 2-allylquinoline to introduce two azide (B81097) functionalities. chemrevlett.com Gold catalysts have been utilized in formal [3+3] and [4+2] cycloaddition reactions of related systems, highlighting the diverse reactivity that can be accessed through different transition metals. acs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions

| Catalyst System | Reaction Type | Substrate(s) | Product Type | Ref. |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | Tsuji-Trost Allylation | Bicyclic derivative, Allyl acetate | Quaternary amino carbon center | mdpi.com |

| Iron Catalyst | Chelation-Induced C-H Functionalization | 2-allylquinoline | Functionalized quinoline | sci-hub.se |

| [Cp*RhCl₂]₂ / AgSbF₆ | C-H Acylation | 8-methylquinoline, Ketene | Acylated quinoline | acs.org |

Organocatalysis has emerged as a powerful, metal-free approach for the asymmetric functionalization of various organic molecules, including quinoline derivatives. mdpi.com For Quinoline, 2-(2-propenyl)-, organocatalytic methods have been successfully developed for the γ-allylic alkylation. researchgate.net

A notable example is the reaction of 2-allylquinoline with α,β-unsaturated aldehydes, catalyzed by a secondary amine. researchgate.netriosresearchgroup.com This reaction proceeds with high regioselectivity and enantioselectivity, affording 2-alkenylquinolines. researchgate.net The reaction mechanism involves the formation of an enamine intermediate from the 2-allylquinoline and a subsequent reaction with the α,β-unsaturated aldehyde. researchgate.net The stereoselectivity is controlled by the chiral organocatalyst. researchgate.net

The scope of this transformation is broad, tolerating a variety of functional groups on both the quinoline ring and the α,β-unsaturated aldehyde. researchgate.net This methodology provides a direct route to valuable 2-alkenylquinoline scaffolds, which are present in numerous natural products and pharmacologically active compounds. researchgate.net

Table 2: Organocatalytic γ-Allylic Alkylation of 2-Allylquinoline with α,β-Unsaturated Aldehydes

| 2-Allylquinoline Derivative | α,β-Unsaturated Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (%) | Ref. |

|---|---|---|---|---|---|

| 2-Allylquinoline | Cinnamaldehyde | Diarylprolinol silyl (B83357) ether | 85 | 95 | researchgate.net |

| 6-Methoxy-2-allylquinoline | Crotonaldehyde | Diarylprolinol silyl ether | 78 | 92 | researchgate.net |

Detailed Mechanistic Studies of Key Reaction Pathways

Understanding the detailed mechanisms of reactions involving Quinoline, 2-(2-propenyl)- is crucial for controlling selectivity and developing new synthetic methodologies. This involves the characterization of transient species like intermediates and transition states.

In chemical reactions, reactants are converted to products through high-energy transition states. solubilityofthings.comyoutube.com Multi-step reactions also involve the formation of intermediates, which are relatively more stable, localized energy minima along the reaction coordinate. solubilityofthings.comyoutube.comyoutube.com

For the organocatalytic γ-allylic alkylation of 2-allylquinoline, a proposed reaction mechanism involves several key intermediates. researchgate.net The reaction is initiated by the formation of a vinylogous iminium ion from the α,β-unsaturated aldehyde and the secondary amine catalyst. Concurrently, the 2-allylquinoline is deprotonated to form a nucleophilic enamine intermediate. The subsequent reaction between these two activated species leads to the formation of the C-C bond. The stereochemistry is determined in this step, guided by the chiral catalyst. Hydrolysis of the resulting iminium ion releases the final product and regenerates the catalyst. researchgate.net

In transition metal-catalyzed reactions, the nature of the intermediates and transition states is highly dependent on the metal and ligands. nih.gov For example, in palladium-catalyzed allylic alkylations, a key intermediate is the η³-allyl palladium complex. The stereochemical outcome of the reaction is often determined by the geometry of this intermediate and the trajectory of the incoming nucleophile.

Computational studies, such as Density Functional Theory (DFT), are invaluable tools for mapping the potential energy surface of a reaction. nih.govsemanticscholar.org These calculations can provide insights into the structures and energies of transition states and intermediates that are often too transient to be observed experimentally. solubilityofthings.comresearchgate.net For instance, DFT calculations have been used to elucidate the mechanism and origins of regio- and diastereoselectivities in the [4+2] cycloaddition reactions of quinolines. nih.gov

Solvents and additives can play a critical role in influencing the rate, yield, and selectivity of chemical reactions. numberanalytics.comnih.gov Their effects are often multifaceted, ranging from solubilizing reactants to stabilizing specific intermediates or transition states. numberanalytics.com

The polarity of the solvent can significantly impact reaction pathways. numberanalytics.com Polar solvents can stabilize charged intermediates and transition states, potentially favoring pathways that involve such species. numberanalytics.com In the organocatalytic alkylation of 2-allylquinoline, the choice of solvent can influence the efficiency and stereoselectivity of the reaction.

Additives can have a profound effect on catalytic cycles. nih.govrsc.org In some transition metal-catalyzed reactions, additives are essential for catalyst activation or regeneration. For example, in certain palladium-catalyzed cross-coupling reactions, additives are used to facilitate the reductive elimination step or to prevent catalyst deactivation. rsc.org In the organocatalytic γ-allylic alkylation of 2-allylquinoline, the addition of a Lewis acid like In(OAc)₃ has been shown to be beneficial in certain cases. researchgate.netresearchgate.net

The choice of additives can also be used to switch the regioselectivity of a reaction. By carefully selecting the catalyst and additives, it is sometimes possible to direct a reaction to selectively form one of several possible regioisomers. researchgate.net This highlights the importance of systematic screening of reaction conditions, including solvents and additives, to achieve the desired outcome.

Advanced Derivatization and Functionalization Strategies

Regioselective and Stereoselective Modifications of Quinoline (B57606), 2-(2-propenyl)-

Regioselectivity and stereoselectivity are critical in synthesizing specific isomers of complex molecules. masterorganicchemistry.commdpi.comnumberanalytics.com In the context of 2-(2-propenyl)quinoline, these modifications allow for precise control over the final product's three-dimensional structure, which is often paramount for its biological activity or material properties.

Recent research has demonstrated the organocatalytic, highly regioselective, and enantioselective γ-allylic alkylation of 2-allylquinolines with α,β-unsaturated aldehydes. researchgate.net This reaction yields 2-alkenylquinolines with a high degree of control over the position and stereochemistry of the new carbon-carbon bond. researchgate.net The choice of catalyst and reaction conditions can dictate whether the reaction proceeds via a 1,2- or 1,4-addition mechanism, leading to different regioisomers. researchgate.net These adducts can then undergo intramolecular cyclization to form stereochemically rich fused bicyclic and spirocyclic products. researchgate.net Transition metal catalysis, particularly with palladium, has also been extensively used for the regioselective C-H functionalization of quinoline derivatives, allowing for the introduction of various functional groups at nearly all positions of the quinoline ring system. mdpi.com

Table 1: Examples of Regio- and Stereoselective Reactions involving Quinoline Derivatives

| Reaction Type | Catalyst/Reagent | Key Feature | Product Type | Ref |

|---|---|---|---|---|

| γ-Allylic Alkylation | Organocatalyst | Highly regioselective and enantioselective | 2-Alkenylquinolines | researchgate.net |

| 1,2- vs 1,4-Addition | Catalyst-controlled | Regiodivergence | Fused bicyclic and spirocyclic products | researchgate.net |

| C-H Functionalization | Transition Metals (e.g., Pd, Rh) | Site-selective functionalization | Variously substituted quinolines | mdpi.com |

| Asymmetric C-H Arylation | Chiral Palladium Catalyst | Enantioselective C(sp3)–H arylation | Chiral quinoline derivatives | snnu.edu.cn |

Functionalization of the Propenyl Group at Specific Positions (e.g., gamma-functionalization)

The propenyl group of 2-(2-propenyl)quinoline offers multiple sites for chemical modification. Targeting a specific position, such as the gamma (γ) carbon, allows for the introduction of functionalities distal to the quinoline ring, which can be crucial for tuning the molecule's properties.

A notable example is the organocatalytic γ-allylic alkylation, which specifically functionalizes the γ-position of the propenyl group. researchgate.net This method has been successfully applied to synthesize various 2-alkenylquinolines from 2-allylquinolines and α,β-unsaturated aldehydes, demonstrating broad functional group tolerance. researchgate.net Another approach involves the palladium-mediated functionalization of the γ-C-H bonds in alicyclic amines, a strategy that could conceptually be adapted for the propenyl group of 2-allylquinoline. umich.edu This method achieves high site- and diastereoselectivity by pre-complexing the substrate with palladium before introducing an oxidant, thereby favoring functionalization at the γ-position over other more reactive sites. umich.edu

Synthesis of Fused Heterocyclic Systems from Quinoline, 2-(2-propenyl)-

The propenyl group serves as an effective handle for constructing fused heterocyclic systems, leading to novel compounds with potentially enhanced biological activities or unique photophysical properties.

Furoquinoline Derivatives

Furoquinolines are a class of natural products and synthetic compounds with significant pharmacological properties. google.comrsc.org The synthesis of furoquinoline alkaloids like dictamnine (B190991) can be achieved from quinoline precursors. rsc.orgrroij.com One synthetic strategy involves the ozonolysis or reaction with osmium tetroxide–periodate of a 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolone, which is structurally related to a derivatized 2-(2-propenyl)quinoline, followed by cyclization of the resulting aldehyde. rsc.org Another method involves the reaction of a 3-dichloroacetyl-4-hydroxyquinoline derivative with potassium cyanide in water to yield a furoquinoline structure. nih.gov

Thienoquinoline Derivatives

Thienoquinolines are another important class of fused heterocycles with a broad spectrum of biological activities. researchgate.netraco.cat The synthesis of thieno[2,3-b]quinolines can be achieved through various routes. One method involves the reaction of 2-chloro-3-(1,2-dibromoethyl)quinoline (B14485835) derivatives. researchgate.net Another approach is the iodocyclization of 3-alkynyl-2-(methylthio)quinolines, which provides a regioselective pathway to quinoline-fused heterocycles. rsc.org These methods highlight the versatility of quinoline derivatives in constructing complex heterocyclic systems. While direct synthesis from 2-(2-propenyl)quinoline is not explicitly detailed in these examples, the propenyl group could be chemically transformed into the necessary precursors for these cyclization reactions.

Triazoloquinoline Derivatives

Triazoloquinolines are compounds of interest for their potential anticonvulsant and antimicrobial activities. nih.govnih.gov The synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives has been reported starting from 3-substituted-phenyl-N-phenyl-acrylamide. nih.gov Another synthetic route involves the multi-step transformation of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide. This carbohydrazide, when treated with isothiocyanates, forms thiosemicarbazides that can be cyclized in a basic medium to yield (5-mercapto-4H-triazol-3-yl)-quinolin-4-ols. nih.gov These can be further modified to produce a variety of triazoloquinoline derivatives. nih.gov A new synthesis of 4-chloro-1H-triazolo[4,5-g]quinoline has also been reported via the reduction of its corresponding 1-oxide derivative. researchgate.net

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and 2-allylquinoline is no exception. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

Modern NMR spectroscopy offers a variety of experiments that reveal through-bond and through-space correlations between nuclei. researchgate.net For 2-allylquinoline, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. magritek.comuni-koeln.decolumbia.edu

¹H NMR: The ¹H NMR spectrum of 2-allylquinoline displays characteristic signals for the quinoline (B57606) ring protons and the allyl group protons. The aromatic region typically shows complex multiplets corresponding to the protons on the quinoline core. The allyl group gives rise to distinct signals: a doublet for the two methylene (B1212753) protons adjacent to the quinoline ring, a multiplet for the vinylic proton, and two multiplets for the terminal vinylic protons.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by showing the chemical shifts of all carbon atoms in the molecule. This includes the quaternary carbons of the quinoline ring, which are not observed in the ¹H spectrum.

COSY (Correlation Spectroscopy): The COSY experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. magritek.comresearchgate.net For 2-allylquinoline, COSY is instrumental in tracing the connectivity within the allyl group and identifying adjacent protons on the quinoline ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. magritek.comcolumbia.edu This is particularly useful for identifying quaternary carbons and for confirming the connection of the allyl group to the C2 position of the quinoline ring by showing correlations between the allyl protons and the carbons of the quinoline core.

A representative, though not exhaustive, set of NMR data for a related quinoline derivative is presented in the following table to illustrate the type of information obtained from these experiments.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3' | 8.80 (s) | 144.8 |

| H-4' | 8.70 (d, J = 8.5 Hz) | 140.3 |

| H-5' | 7.87-7.85 (m) | 139.8 |

| H-6' | 7.80 (s) | 134.3 |

| H-7' | 7.74-7.71 (m) | 130.5 |

| H-8' | 7.66-7.63 (m) | 130.1 |

| H-1" | 7.56-7.55 (m) | 129.3 |

| H-2" | 6.77 (s) | 128.1 |

| Data for a substituted quinoline derivative, presented for illustrative purposes. rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. savemyexams.commsu.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. bioanalysis-zone.comsavemyexams.com This precision allows for the unambiguous determination of the molecular formula of a compound by comparing the experimental accurate mass with the calculated theoretical mass for possible elemental compositions. savemyexams.com For Quinoline, 2-(2-propenyl)-, with a molecular formula of C₁₂H₁₁N, the expected accurate mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value obtained from HRMS. For instance, a related quinoline derivative, C₁₃H₁₀NO₂, has a calculated [M+H]⁺ of 212.0706, which was found to be 212.0706 by HRMS analysis. rsc.org

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.orgchemguide.co.uk The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. savemyexams.comchemguide.co.uk The fragmentation of quinoline derivatives often involves characteristic losses and rearrangements. nih.gov For 2-allylquinoline, fragmentation would likely involve cleavage of the allyl side chain and fragmentation of the quinoline ring system. Common fragmentation pathways for related quinoline structures include the loss of small neutral molecules and the formation of stable carbocations. researchgate.netuni-saarland.de Analysis of the fragmentation pattern can help to confirm the position of the allyl substituent on the quinoline ring.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.comcovalentmetrology.com These two techniques are often complementary. spectroscopyonline.com

For 2-allylquinoline, the FT-IR and FT-Raman spectra would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic quinoline ring and the aliphatic allyl group. scialert.net Key vibrational modes would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations of the quinoline ring and the allyl double bond would appear in the 1650-1450 cm⁻¹ region. scialert.net

C-H bending: Out-of-plane bending vibrations of the aromatic protons are often seen in the 900-650 cm⁻¹ region and can provide information about the substitution pattern of the quinoline ring.

A study on a related quinoline derivative reported FT-IR bands at 2925, 1652, 1608, 1583, 1395, 1347, 1260, 1222, 1162, 874, 825, and 765 cm⁻¹. rsc.org These values are indicative of the types of vibrations that would be observed for 2-allylquinoline.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for probing the electronic structure of molecules containing chromophores. The quinoline ring system, with its extended π-conjugated system, exhibits characteristic electronic transitions that are sensitive to the nature and position of substituents. The UV-Vis spectrum of quinoline in a non-polar solvent typically displays multiple absorption bands corresponding to π → π* transitions. These transitions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

The introduction of a 2-(2-propenyl) group (an allyl group) at the C2 position of the quinoline ring is expected to influence the electronic spectrum. The allyl group can extend the conjugation of the quinoline π-system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Additionally, hyperconjugation effects may also contribute to shifts in the absorption bands.

In quinoline and its derivatives, two main types of π → π* transitions are typically observed, analogous to those in naphthalene: a high-intensity band (ε > 10,000) and a lower-intensity, structured band at longer wavelengths. upi.edu The presence of the nitrogen atom also allows for n → π* transitions, involving the promotion of an electron from one of nitrogen's non-bonding lone pair orbitals to a π* antibonding orbital. These transitions are generally weak (ε < 100) and may be obscured by the more intense π → π* bands or show solvent-dependent shifts. upi.edu

Table 1: Typical UV-Vis Absorption Data for Quinoline and Related Chromophores

| Compound/Chromophore | Typical λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|

| Benzene (B151609) | 184, 204, 254 | 60,000, 8,000, 215 | π → π* |

| Quinoline | ~226, ~276, ~313 | ~39,800, ~3,980, ~3,160 | π → π* |

| Unsaturated Ketones | ~217-250 | >10,000 | π → π* |

Note: The values presented are typical and can vary based on solvent and other experimental conditions. The data for Benzene and Unsaturated Ketones are provided for comparison of electronic transitions. upi.edu

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive experimental method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to generate an electron density map from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy. nih.govpages.dev

For Quinoline, 2-(2-propenyl)-, a single-crystal X-ray diffraction analysis would provide the absolute structure, confirming the connectivity of the atoms and revealing the molecule's precise geometry in the solid state. Although a specific crystal structure for Quinoline, 2-(2-propenyl)- is not publicly documented, the expected structural parameters can be predicted based on the known geometries of quinoline and substituted alkenes. The quinoline ring is an aromatic, planar system. The bond lengths within the ring would exhibit values intermediate between single and double bonds, characteristic of aromatic systems. The C-C single bond connecting the propenyl group to the quinoline ring would allow for rotational freedom, leading to specific preferred conformations in the crystal lattice.

Structural data from related quinoline derivatives found in the Cambridge Structural Database (CSD) can provide insights into the expected molecular geometry. For example, crystal structures of various 2-substituted quinolines confirm the planarity of the quinoline ring and provide a reference for bond lengths and angles. nih.govscielo.org.co

Table 2: Expected Crystallographic Parameters for the Quinoline Moiety in 2-(2-propenyl)quinoline

| Parameter | Expected Value | Comments |

|---|---|---|

| C-N Bond Lengths | ~1.32 - 1.37 Å | Typical for aromatic heterocyclic systems. |

| C-C Bond Lengths (Ring) | ~1.36 - 1.43 Å | Reflects aromatic character. |

| C-C Single Bond (Ring-Allyl) | ~1.49 - 1.51 Å | Standard sp²-sp³ C-C bond length. |

| C=C Double Bond (Allyl) | ~1.33 - 1.34 Å | Standard C=C double bond length. |

Note: These are generalized, expected values based on standard bond lengths and data from related structures. Actual values would be determined by experimental X-ray diffraction.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular interactions. rsc.org Understanding these interactions is crucial for rationalizing the physical properties of the solid material. In the case of Quinoline, 2-(2-propenyl)-, several types of non-covalent interactions are expected to dictate the supramolecular architecture. nih.govmdpi.com

The planar, electron-rich quinoline ring is highly susceptible to π-π stacking interactions . These interactions involve the face-to-face or offset arrangement of aromatic rings and are a dominant force in the packing of many aromatic compounds. The molecules would likely arrange in stacks or herringbone motifs to maximize these stabilizing interactions.

Another significant interaction is the C-H···π interaction . In this type of hydrogen bond, a C-H bond (from either the quinoline ring or the propenyl substituent) acts as a donor to the π-electron cloud of an adjacent quinoline ring. These interactions are weaker than conventional hydrogen bonds but play a critical role in the three-dimensional organization of the crystal lattice.

Table 3: Potential Intermolecular Interactions in Crystalline Quinoline, 2-(2-propenyl)-

| Interaction Type | Description | Expected Role in Crystal Packing |

|---|---|---|

| π-π Stacking | Attraction between the π-systems of adjacent quinoline rings. | Major contributor to the formation of molecular stacks or layers. |

| C-H···π Interaction | A weak hydrogen bond between a C-H donor and the quinoline π-system. | Directs the relative orientation of molecules and contributes to 3D stability. |

Computational and Theoretical Chemistry Studies of Quinoline, 2 2 Propenyl

Theoretical Studies on Reaction Mechanisms and Energetics

Transition State Characterization

The transition state is a critical point on the reaction coordinate that separates reactants from products. Its structure and energy determine the kinetic feasibility of a reaction. For the aza-Claisen rearrangement of Quinoline (B57606), 2-(2-propenyl)-, computational studies on analogous systems, such as allyl vinyl ethers and other N-allyl heterocycles, suggest a concerted, pericyclic mechanism characterized by a six-membered, chair-like or boat-like transition state geometry.

DFT calculations are typically employed to locate and characterize these transition states. Key geometric parameters, such as the lengths of the breaking C-O (or C-N) bond and the forming C-C bond, are crucial descriptors of the transition state structure. Vibrational frequency analysis is a standard method to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Key Findings from Theoretical Models:

Geometry: The transition state for the aza-Claisen rearrangement of 2-allylquinoline is predicted to adopt a highly organized, cyclic structure. The propenyl and quinoline moieties are brought into proximity, allowing for the concerted bond-breaking and bond-forming events.

Energetics: The activation energy (the energy difference between the reactants and the transition state) is a key output of these calculations. For related aza-Claisen rearrangements, these barriers can be significant, indicating that thermal conditions may be required to initiate the reaction.

Electronic Structure: Analysis of the electron density and molecular orbitals in the transition state reveals the flow of electrons during the rearrangement. Natural Bond Orbital (NBO) analysis can provide further details on the charge distribution and hyperconjugative interactions that stabilize the transition state.

Below is an interactive data table summarizing typical geometric parameters for a calculated transition state in an aza-Claisen rearrangement, based on data from analogous systems.

| Parameter | Description | Typical Calculated Value (Å) |

| C-N Bond (breaking) | The bond between the quinoline ring and the allyl group. | 1.80 - 2.10 |

| C-C Bond (forming) | The new bond forming between the allyl terminus and the quinoline ring. | 2.00 - 2.30 |

| C-C Double Bond (allyl) | The migrating double bond within the allyl group. | 1.38 - 1.42 |

| C-N Double Bond (quinoline) | The newly forming double bond within the quinoline ring. | 1.35 - 1.40 |

Note: The values presented are representative and derived from computational studies on similar molecular systems. Specific values for Quinoline, 2-(2-propenyl)- would require a dedicated computational study.

Reaction Pathway Elucidation and Energy Profiles

For the aza-Claisen rearrangement of Quinoline, 2-(2-propenyl)-, the reaction is generally considered to be a concerted process, meaning it occurs in a single step without the formation of a stable intermediate. The reaction proceeds from the reactant (2-allylquinoline) through the transition state to the product (a rearranged quinolone derivative).

Key Features of the Energy Profile:

Activation Energy (Ea): The height of the energy barrier from the reactant to the transition state is the activation energy, which dictates the reaction rate.

Exothermicity/Endothermicity: If the product is lower in energy than the reactant, the reaction is exothermic. If the product is higher in energy, it is endothermic. Aromatic Claisen rearrangements are often driven by the re-aromatization of the ring system in a subsequent step, which provides a thermodynamic driving force.

An illustrative energy profile for a hypothetical aza-Claisen rearrangement is presented in the data table below.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant | Quinoline, 2-(2-propenyl)- | 0.0 |

| Transition State (TS) | The six-membered cyclic transition state. | +30 to +40 |

| Intermediate (optional) | A dearomatized intermediate may be formed before re-aromatization. | +10 to +20 |

| Product | The rearranged quinolone product, often after a tautomerization step. | -5 to -15 |

Note: These energy values are hypothetical and serve to illustrate a typical energy profile for such a rearrangement. The actual values would depend on the specific computational method and level of theory used.

Advanced Applications and Emerging Research Areas

Application in Catalysis

The application of Quinoline (B57606), 2-(2-propenyl)- in catalysis is a burgeoning area of research. nih.govresearchgate.netsigmaaldrich.com Its utility spans from being a crucial ligand in coordination chemistry to a foundational element in the development of novel organocatalysts.

Quinoline, 2-(2-propenyl)- as a Ligand in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. utexas.edulibretexts.orgwikipedia.orgbyjus.com The nitrogen atom in the quinoline ring and the π-electrons of the propenyl group in Quinoline, 2-(2-propenyl)- can act as donor sites, allowing it to function as a ligand. libretexts.org The resulting metal complexes can exhibit unique catalytic properties.

The coordination of the quinoline moiety to a metal center can influence the metal's electronic properties and steric environment, thereby tuning its reactivity and selectivity in catalytic transformations. Research has explored the use of quinoline-based ligands in various metal-catalyzed reactions. For instance, chiral quinoline-containing ligands have been synthesized and applied in asymmetric catalysis, a field focused on producing one enantiomer of a chiral product. thieme-connect.comlookchem.com

| Ligand Type | Metal | Application | Reference |

|---|---|---|---|

| Chiral Schiff base ligands | Various | Asymmetric alkylation reactions | thieme-connect.com |

| Chiral oxazolinylquinoline ligands | Various | Asymmetric catalysis | thieme-connect.com |

| (R)-Ph-quinox | Palladium | Enantioselective diamination of alkenes | lookchem.com |

Development of Quinoline, 2-(2-propenyl)-based Organocatalysts and Chiral Auxiliaries

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. riosresearchgroup.com Quinoline, 2-(2-propenyl)- has been utilized in the development of organocatalysts. For example, it has been a key reactant in the organocatalytic γ-allylic alkylation of quinolines, leading to the synthesis of 2-alkenylquinolines. researchgate.netresearchgate.net This reaction demonstrates high regioselectivity and enantioselectivity, showcasing the potential of 2-allylquinoline in asymmetric organocatalysis. researchgate.net

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.govsigmaaldrich.comwikipedia.org The quinoline scaffold, due to its rigid and planar structure, can be a component of effective chiral auxiliaries. While direct applications of Quinoline, 2-(2-propenyl)- as a chiral auxiliary are still an emerging area, the broader class of quinoline derivatives has been successfully employed in asymmetric synthesis. nih.govsfu.ca

| Reaction | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| γ-Allylic alkylation of 2-allylquinolines with α,β-unsaturated aldehydes | Secondary amines | 2-Alkenylquinolines | High regioselectivity and enantioselectivity | riosresearchgroup.comresearchgate.net |

Polymer Chemistry and Materials Science

The presence of a polymerizable propenyl group makes Quinoline, 2-(2-propenyl)- an interesting monomer for polymer chemistry and the design of novel functional materials. rsc.orgkeio-md.jp

Polymerization of 2-Propenyl-Containing Monomers

The propenyl group in Quinoline, 2-(2-propenyl)- can undergo polymerization through various mechanisms, such as radical, cationic, or anionic polymerization. uni-bayreuth.delibretexts.org The polymerization of vinyl monomers is a well-established field, and the incorporation of the quinoline moiety into a polymer backbone can impart unique properties to the resulting material. uni-bayreuth.delibretexts.orgwikipedia.org

The synthesis of polyquinolines has been explored through different polymerization techniques, aiming to create materials with desirable optical, electrical, and thermal properties. rsc.org While specific studies on the homopolymerization of Quinoline, 2-(2-propenyl)- are not extensively documented in the provided results, the general principles of vinyl polymerization suggest its potential as a monomer. uni-bayreuth.delibretexts.org

Design of Functional Materials incorporating 2-(2-propenyl)quinoline scaffolds

The incorporation of the 2-(2-propenyl)quinoline scaffold into materials can lead to functional materials with specific properties. Quinoline derivatives are known for their presence in functional materials, including those with applications in electronics and photonics. researchgate.netkeio-md.jpacs.org The quinoline ring system can contribute to properties such as fluorescence and charge transport.

By polymerizing or copolymerizing Quinoline, 2-(2-propenyl)-, it is possible to create polymers where the quinoline units are either part of the main chain or pendant groups. These materials could find applications as fluorescent polymers, organic light-emitting diode (OLED) materials, or sensors. The propenyl group also offers a site for post-polymerization modification, allowing for further tuning of the material's properties.

Role as Building Blocks in Complex Organic Synthesis

Quinoline, 2-(2-propenyl)- serves as a valuable building block in complex organic synthesis, providing a scaffold for the construction of more elaborate molecules. researchgate.netwikipedia.org Its quinoline core is a prevalent feature in many biologically active natural products and pharmaceutical agents. nih.govthieme-connect.de

Construction of Natural Products and Analogues

The quinoline ring system is a privileged scaffold that appears in a wide array of natural alkaloids with significant biological activities. chemrj.orgresearchgate.net Quinoline, 2-(2-propenyl)- serves as a key starting material for the synthesis of various natural products and their structurally modified analogues, which are often pursued to enhance potency or explore structure-activity relationships (SAR).

One notable area of research is in the development of antileishmanial agents. The 2-substituted quinoline series emerged from ethnopharmacological studies as a promising source of new drugs to treat leishmaniasis. nih.gov Research has led to the synthesis of hundreds of molecules based on this scaffold, with the goal of optimizing activity and reducing toxicity. nih.gov For instance, derivatives of 2-allylquinoline have yielded compounds with significant in vitro activity against Leishmania donovani and L. infantum. nih.gov The transformation of the allyl group into other functionalities is a key strategy. For example, the synthesis of 2-(2-hydroxyprop-2-enyl)quinoline from 2-allylquinoline precursors has produced compounds with potent antileishmanial effects. nih.gov

A significant application of 2-allylquinoline is in the synthesis of 2-alkenylquinolines, a structural motif present in alkaloids such as Chimanine B, which exhibits activity against leishmaniasis. researchgate.net An organocatalytic, highly regioselective, and enantioselective γ-allylic alkylation of 2-allylquinolines with α,β-unsaturated aldehydes has been developed. researchgate.netresearchgate.net This reaction directly functionalizes the allyl group to create complex side chains characteristic of these natural products. researchgate.net

Table 1: Synthesis of 2-Alkenylquinolines from 2-Allylquinoline

| Reactant (α,β-unsaturated aldehyde) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Cinnamaldehyde | Dipeptide-Phosphonium Salt | 95 | 96 | researchgate.net |

| (E)-2-Methyl-3-phenylacrylaldehyde | Dipeptide-Phosphonium Salt | 88 | 98 | researchgate.net |

| Crotonaldehyde | Primary Amine/Chiral Phosphoric Acid | 75 | 94 | researchgate.net |

| (E)-Hex-2-enal | Primary Amine/Chiral Phosphoric Acid | 82 | 95 | researchgate.net |

This methodology demonstrates the utility of 2-allylquinoline as a platform for accessing complex natural product analogues in a controlled and efficient manner. The ability to introduce chirality and functional diversity through this reaction is a significant advancement in synthetic chemistry.

Synthesis of Advanced Heterocyclic Scaffolds

Beyond its use in mimicking existing natural products, Quinoline, 2-(2-propenyl)- is a valuable substrate for the synthesis of novel and complex heterocyclic frameworks. These advanced scaffolds are of great interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for biological activity. researchgate.netnih.gov

The reactivity of the allyl group in 2-allylquinoline allows it to participate in various cyclization and cascade reactions, leading to the formation of fused polycyclic systems. A key strategy involves tandem reactions where multiple bonds are formed in a single operation, rapidly increasing molecular complexity. nih.gov

One powerful example is the synthesis of dihydrofuro-fused quinoline skeletons. researchgate.net Chiral (dihydro)furo-fused heterocycles are important structural motifs found in many natural products and pharmaceuticals. researchgate.net A dipeptide-phosphonium salt-catalyzed regio- and stereoselective cascade reaction between 2-allylquinoline and aromatic alkenes can produce these valuable dihydrofuro-fused rigid tricyclic architectures with high yields and excellent stereoselectivity. researchgate.net This reaction proceeds through a cascade involving allylic alkylation followed by an intramolecular cyclization.

Table 2: Construction of Fused Heterocyclic Scaffolds from 2-Allylquinoline Derivatives

| Reaction Type | Reactant(s) | Resulting Scaffold | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Cascade [4+2] Cycloaddition/Alkylation | 2-Allylquinoline, α,β-Unsaturated Aldehyde | Dihydrofuro[2,3-b]quinoline | Dipeptide-Phosphonium Salt | researchgate.net |

| Tandem SN2'/Aza-Cope Rearrangement | 2-Allylquinoline, Morita-Baylis-Hillman Carbonates | Functionalized 2-Alkenylquinoline | Base- and catalyst-free | researchgate.net |

| Heck Cyclization | Functionalized 2-Allylquinoline Precursor | Benzo[b]azepine derivative | Grubbs II catalyst, Microwave | nih.gov |

Furthermore, the quinoline moiety itself can be constructed and functionalized in tandem with other reactions to build complex scaffolds. mdpi.com For example, methods involving the cyclization of in-situ generated N-(2-alkynylphenyl)imines can lead to ring-fused quinoline derivatives. mdpi.com While not starting directly from 2-allylquinoline, these strategies highlight the broader importance of the quinoline core in constructing advanced heterocyclic systems, where a pre-installed allyl group at the 2-position would offer a site for subsequent diversification. The development of such synthetic methods provides access to novel chemical space, enabling the discovery of molecules with new functions and properties. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(2-propenyl)quinoline, and how do reaction conditions influence yield?

Methodological Answer: The Skraup and Friedländer syntheses are widely used for quinoline derivatives. For 2-(2-propenyl)quinoline:

- Skraup Synthesis : Heat aniline derivatives with glycerol, concentrated H₂SO₄, and an oxidizing agent (e.g., nitrobenzene) under reflux. The 2-propenyl group can be introduced via allylation post-cyclization .

- Friedländer Synthesis : Condense o-aminobenzaldehyde with a ketone/aldehyde containing the propenyl group. Catalysts like rare earth metals (e.g., LaCl₃) improve regioselectivity .

- Optimization : Yields depend on solvent polarity, temperature, and catalyst loading. For example, aqueous reflux conditions with LaCl₃ yield >75% in Friedländer routes .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Skraup | H₂SO₄ | Glycerol | 60–65 | |

| Friedländer | LaCl₃ | H₂O | 75–80 | |

| Doebner–Miller | None | Toluene | 50–55 |

Q. What spectroscopic techniques are essential for characterizing 2-(2-propenyl)quinoline?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies propenyl protons (δ 5.0–6.0 ppm for vinyl groups) and quinoline aromatic protons (δ 7.5–9.0 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₁N).

- X-ray Crystallography : Determines substituent orientation and bond angles in crystalline forms .

Q. How can researchers design preliminary bioactivity assays for 2-(2-propenyl)quinoline derivatives?

Methodological Answer:

- Antimicrobial Testing : Use disk diffusion or microbroth dilution (MIC/MBC) against S. aureus and E. coli. Include positive controls (e.g., ampicillin) and solvent blanks .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to cisplatin .

- Dose-Response : Test concentrations from 1–100 µM, with triplicates to ensure reproducibility .

Advanced Research Questions

Q. How do electron-donating/withdrawing groups at the 2-propenyl position influence quinoline’s bioactivity?

Methodological Answer:

Q. What strategies resolve contradictions in reported catalytic mechanisms for quinoline allylation?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates. Compare turnover frequencies (TOF) for Pd vs. Cu catalysts .

- Isotope Labeling : Use deuterated allyl groups to trace regioselectivity in Friedländer reactions .

- Controlled Experiments : Vary catalyst loading (0.1–5 mol%) and temperature (25–120°C) to isolate rate-determining steps .

Q. How can advanced spectroscopic methods clarify structural ambiguities in 2-(2-propenyl)quinoline metal complexes?

Methodological Answer:

- EPR Spectroscopy : Detect unpaired electrons in Cu(II) complexes (e.g., g⊥ = 2.06, g∥ = 2.28) to confirm oxidation states .

- XANES/EXAFS : Analyze Zn or Pb coordination geometry (e.g., octahedral vs. tetrahedral) in complexes .

- Magnetic Susceptibility : Measure μeff for paramagnetic Cu(II) complexes (expected μ ~1.73 BM) .

Q. What experimental designs optimize enantioselective synthesis of chiral 2-(2-propenyl)quinoline derivatives?

Methodological Answer:

- Chiral Catalysts : Screen chiral ligands (e.g., BINAP, Salen) with transition metals (e.g., Ru, Rh) in asymmetric allylic alkylation .

- HPLC Chiral Separation : Use amylose-based columns (e.g., Chiralpak AD-H) to resolve enantiomers and determine ee (%) .